rel-(1S)-1-Phenyl-1-((1R,4R)-quinuclidin-3-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)propan-1-ol
Overview
Description
The compound rel-(1S)-1-Phenyl-1-((1R,4R)-quinuclidin-3-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)propan-1-ol is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a phenyl group, a quinuclidine moiety, and a tetrahydropyran-4-yloxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1S)-1-Phenyl-1-((1R,4R)-quinuclidin-3-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)propan-1-ol involves multiple steps, including the formation of the quinuclidine ring, the introduction of the phenyl group, and the attachment of the tetrahydropyran-4-yloxyphenyl group. The reaction conditions typically require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step often involves the reduction of an intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would need to be refined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
rel-(1S)-1-Phenyl-1-((1R,4R)-quinuclidin-3-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)propan-1-ol: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group or the tetrahydropyran-4-yloxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
Scientific Research Applications
rel-(1S)-1-Phenyl-1-((1R,4R)-quinuclidin-3-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)propan-1-ol:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe to study biological processes.
Medicine: It has potential as a lead compound for developing new drugs.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rel-(1S)-1-Phenyl-1-((1R,4R)-quinuclidin-3-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1-(quinuclidin-3-yl)propan-1-ol
- 1-Phenyl-1-(quinuclidin-3-yl)-3-(2-hydroxyphenyl)propan-1-ol
- 1-Phenyl-1-(quinuclidin-3-yl)-3-(2-methoxyphenyl)propan-1-ol
Uniqueness
rel-(1S)-1-Phenyl-1-((1R,4R)-quinuclidin-3-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)propan-1-ol: stands out due to the presence of the tetrahydropyran-4-yloxyphenyl group, which imparts unique chemical and biological properties. This structural feature may enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO3/c29-27(23-7-2-1-3-8-23,25-20-28-16-11-21(25)12-17-28)15-10-22-6-4-5-9-26(22)31-24-13-18-30-19-14-24/h1-9,21,24-25,29H,10-20H2/t25?,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPGCUMGAQHVOY-ZCJYOONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(CCC3=CC=CC=C3OC4CCOCC4)(C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1C(C2)[C@@](CCC3=CC=CC=C3OC4CCOCC4)(C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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